

# An In-depth Technical Guide to the Structure of Z-Ser-OtBu

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## Compound of Interest

Compound Name: Z-Ser-OtBu

Cat. No.: B371171

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This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of N- $\alpha$ -Carbobenzoxy-O-tert-butyl-L-serine (**Z-Ser-OtBu**). It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document details the molecule's physicochemical properties, provides a representative synthetic protocol, and summarizes its spectroscopic characterization data.

## Physicochemical Properties of Z-Ser-OtBu

**Z-Ser-OtBu** is a protected amino acid derivative commonly used in peptide synthesis. The benzyloxycarbonyl (Z) group protects the amine, while the tert-butyl (OtBu) group protects the carboxylic acid, preventing unwanted side reactions during peptide coupling.

Property	Value	Source
Molecular Formula	C15H21NO5	<a href="#">[1]</a>
Molecular Weight	295.33 g/mol	<a href="#">[1]</a>
IUPAC Name	(2S)-2-[(benzyloxy)carbonylamino]-3-(tert-butoxy)propanoic acid	
CAS Number	1676-75-1	<a href="#">[1]</a>
Appearance	White to off-white powder	<a href="#">[2]</a>
Melting Point	148 °C	<a href="#">[3]</a>
Boiling Point	465.3 ± 45.0 °C (Predicted)	<a href="#">[3]</a>
Density	1.174 ± 0.06 g/cm³ (Predicted)	<a href="#">[3]</a>
Solubility	Soluble in ethanol	<a href="#">[3]</a>

## Synthesis of Z-Ser-OtBu: An Exemplary Protocol

The following is a representative experimental protocol for the synthesis of **Z-Ser-OtBu**, adapted from established methods for the protection of amino acids.

### Materials:

- L-Serine
- Benzyl chloroformate (Cbz-Cl)
- Sodium bicarbonate (NaHCO3)
- Isobutylene
- Sulfuric acid (H2SO4)
- Dioxane

- Water
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

Procedure:

- N-protection of L-Serine: L-Serine is dissolved in an aqueous solution of sodium bicarbonate. The solution is cooled in an ice bath, and benzyl chloroformate is added dropwise with vigorous stirring. The reaction is allowed to proceed for several hours while maintaining a basic pH.
- Extraction and Isolation of Z-Ser-OH: Upon completion, the reaction mixture is washed with ether to remove unreacted benzyl chloroformate. The aqueous layer is then acidified with a strong acid (e.g., HCl) to precipitate the N-Cbz-L-serine (Z-Ser-OH). The product is collected by filtration, washed with cold water, and dried.
- O-tert-butylation of Z-Ser-OH: Z-Ser-OH is dissolved in a suitable solvent such as dioxane. A catalytic amount of a strong acid like sulfuric acid is added. The solution is then treated with a stream of isobutylene gas or liquid isobutylene under pressure. The reaction is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- Work-up and Purification: The reaction mixture is neutralized with a weak base (e.g., sodium bicarbonate solution). The product is extracted into an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude **Z-Ser-OtBu**.
- Final Purification: The crude product can be further purified by recrystallization or column chromatography to obtain pure **Z-Ser-OtBu**.

## Spectroscopic Characterization

The structure of **Z-Ser-OtBu** is confirmed through various spectroscopic techniques. Below is a summary of the expected data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup> H NMR (Proton NMR)	<sup>13</sup> C NMR (Carbon NMR)
Chemical Shift (ppm)	Assignment
~1.15 (s, 9H)	-C(CH <sub>3</sub> ) <sub>3</sub>
~3.60-3.80 (m, 2H)	β-CH <sub>2</sub>
~4.30-4.40 (m, 1H)	α-CH
~5.10 (s, 2H)	-O-CH <sub>2</sub> -Ph
~7.30-7.40 (m, 5H)	Aromatic-H
~9.80 (br s, 1H)	-COOH

Note: The exact chemical shifts may vary depending on the solvent and concentration.

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic acid
~3300	N-H stretch	Amide
3030	C-H stretch	Aromatic
2970, 2930	C-H stretch	Aliphatic
~1710	C=O stretch	Carboxylic acid
~1690	C=O stretch	Urethane
~1530	N-H bend	Amide
~1250	C-O stretch	Ester/Ether

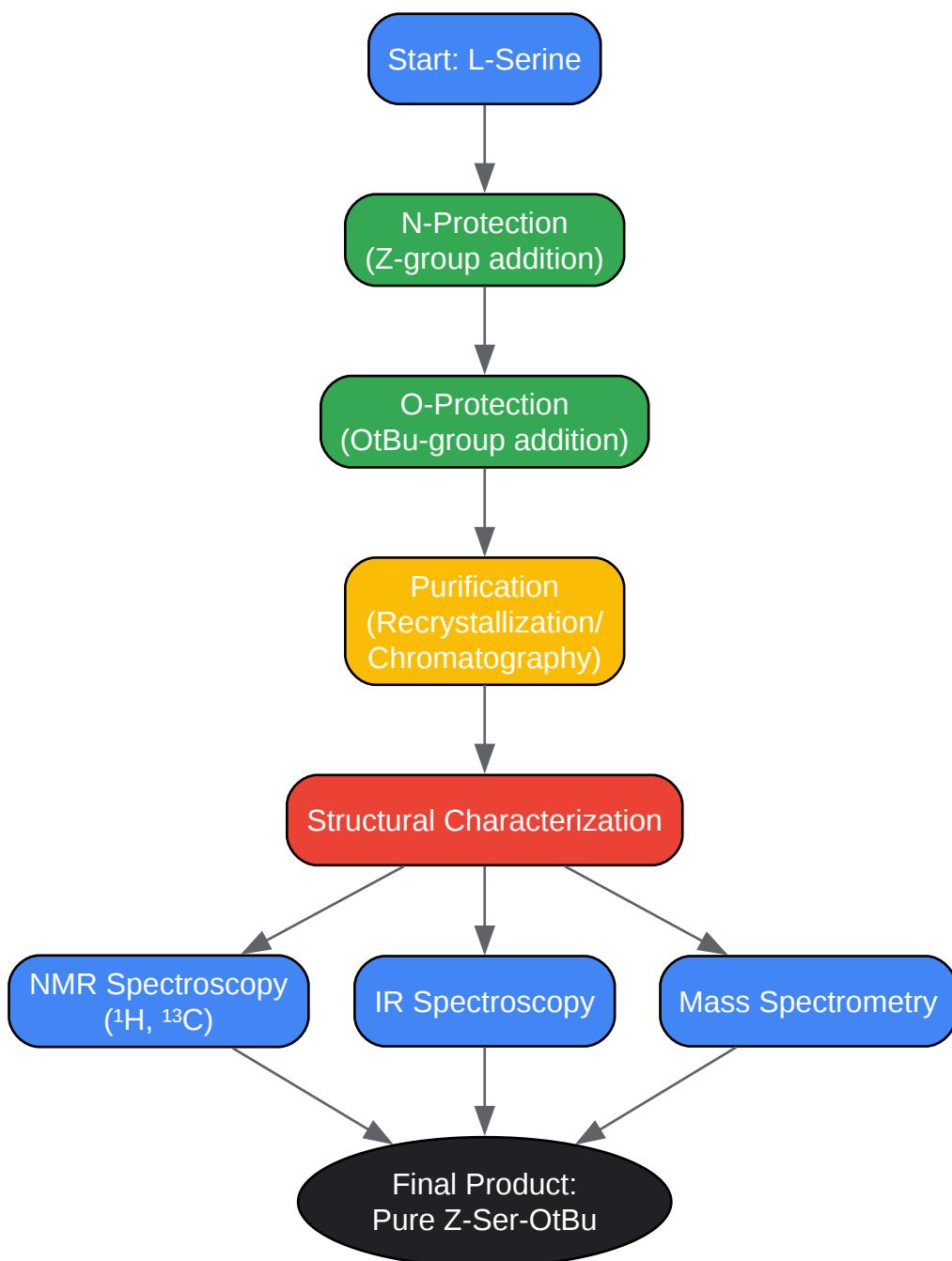
## Mass Spectrometry (MS)

Technique	Expected m/z	Interpretation
Electrospray Ionization (ESI-MS)	296.1498	$[M+H]^+$
318.1317	$[M+Na]^+$	
238.1028	$[M-C(CH_3)_3+H]^+$	
162.0555	$[M-Cbz+H]^+$	

## Structural and Synthetic Workflow Visualization

The following diagrams illustrate the chemical structure of **Z-Ser-OtBu** and a general workflow for its synthesis and characterization.

Caption: Molecular structure of **Z-Ser-OtBu**.



Experimental Workflow: Synthesis and Characterization of Z-Ser-OtBu

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Caption: Synthesis and characterization workflow.

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